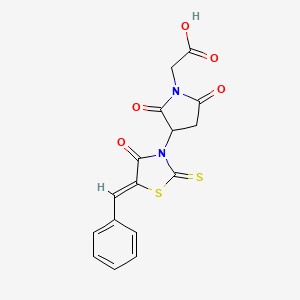
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C16H12N2O5S2 and its molecular weight is 376.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring, a pyrrolidine moiety, and a benzylidene group. Its molecular formula is C12H9NO3S2 with a molecular weight of 279.33 g/mol. The structure contributes to its diverse reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidine derivatives with benzaldehyde under acidic or basic conditions. Various catalysts can enhance the reaction efficiency, with methods such as microwave-assisted synthesis being explored for industrial applications .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Antifungal Properties
The compound also demonstrates antifungal activity against pathogens such as Candida albicans. The inhibition of fungal growth has been attributed to its ability to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been shown to inhibit mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
- Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cell survival and apoptosis, enhancing its anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against gram-positive and gram-negative bacteria .
Study 2: Anticancer Activity
In a recent investigation involving B16F10 melanoma cells, analogs of this compound were tested for their cytotoxic effects. The results demonstrated that certain derivatives exhibited potent anti-melanogenic effects without significant cytotoxicity at lower concentrations .
Comparative Data Table
属性
IUPAC Name |
2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S2/c19-12-7-10(14(22)17(12)8-13(20)21)18-15(23)11(25-16(18)24)6-9-4-2-1-3-5-9/h1-6,10H,7-8H2,(H,20,21)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUIWCJCIKYBU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














